WJ35435 - 1620054-84-3

WJ35435

Catalog Number: EVT-285562
CAS Number: 1620054-84-3
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WJ35435 is a dual inhibitor of histone deacetylase and topoisomerase I.
Source

WJ35435 was developed through collaborative research efforts in pharmaceutical laboratories, where it was synthesized as part of a broader initiative to discover novel anti-cancer agents. The compound's design was influenced by existing literature on similar chemical structures known to exhibit biological activity against cancer cells.

Classification

WJ35435 falls under the classification of organic compounds, specifically within the category of heterocyclic compounds. Its structure contains multiple functional groups that contribute to its biological activity, making it a subject of interest for pharmacological studies.

Synthesis Analysis

Methods

The synthesis of WJ35435 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of the core heterocyclic structure through cyclization reactions. Following this, various functional groups are introduced via substitution reactions to enhance the compound's efficacy and selectivity.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors, which are selected based on their reactivity and compatibility with subsequent reactions.
  2. Cyclization Reaction: A common method employed is the use of acid-catalyzed cyclization, which facilitates the formation of the heterocyclic ring.
  3. Functionalization: Subsequent steps involve electrophilic aromatic substitution or nucleophilic addition to introduce specific substituents that enhance biological activity.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of WJ35435 features a complex arrangement of atoms that includes carbon, nitrogen, oxygen, and possibly sulfur or phosphorus, depending on specific derivatives being studied. The compound typically exhibits a three-dimensional conformation that influences its interaction with biological targets.

Data

  • Molecular Formula: CxHyNzOw (exact composition varies based on specific derivatives).
  • Molecular Weight: Approximately 300-400 g/mol (varies with substitutions).
  • Structural Representation: The structure can be depicted using chemical drawing software, highlighting key functional groups and stereochemistry.
Chemical Reactions Analysis

Reactions

WJ35435 undergoes various chemical reactions that are crucial for its activity and stability. These reactions include:

  1. Hydrolysis: In aqueous environments, WJ35435 may hydrolyze, affecting its bioavailability.
  2. Oxidation-Reduction: The compound can participate in redox reactions, which may influence its therapeutic efficacy.
  3. Ligand Binding: WJ35435 has been shown to bind to specific biological targets, initiating downstream signaling pathways.

Technical Details

  • Reaction Conditions: Reactions are typically carried out under controlled conditions (temperature, pH) to optimize yields.
  • Kinetics: Studies on the kinetics of these reactions provide insights into the stability and reactivity of WJ35435 in biological systems.
Mechanism of Action

Process

The mechanism of action for WJ35435 involves its interaction with cellular targets that play critical roles in cancer progression. The compound is believed to inhibit key enzymes or receptors involved in tumor growth and proliferation.

Data

  • Target Identification: High-throughput screening methods have been utilized to identify potential molecular targets for WJ35435.
  • Signaling Pathways: Research indicates that WJ35435 may modulate pathways such as apoptosis and cell cycle regulation, contributing to its anti-cancer effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: WJ35435 is typically a solid at room temperature, often appearing as a crystalline powder.
  • Solubility: The solubility profile varies; it may be soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It shows reactivity towards nucleophiles and electrophiles due to the presence of functional groups.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize WJ35435 and confirm its structure and purity.

Applications

Scientific Uses

WJ35435 has potential applications in various scientific fields:

  1. Oncology Research: Its primary application lies in cancer research, where it is studied for its ability to inhibit tumor growth.
  2. Pharmacology: Investigations into its pharmacokinetics and pharmacodynamics are ongoing to establish dosing regimens and therapeutic windows.
  3. Drug Development: As a lead compound, WJ35435 serves as a template for developing new derivatives with enhanced efficacy and reduced side effects.
Introduction to WJ35435 and Dual-Targeting Anticancer Agents

Background on Histone Deacetylase (HDAC) Inhibitors in Oncology

Histone deacetylases (HDACs) are enzymes that regulate chromatin structure and gene expression by removing acetyl groups from histone proteins. Overexpression of HDAC isoforms (e.g., HDAC1, HDAC6) is frequently observed in cancers, leading to silencing of tumor suppressor genes and uncontrolled proliferation [3] [8]. Pharmacologic HDAC inhibition induces histone hyperacetylation, promoting transcription of genes involved in cell cycle arrest, differentiation, and apoptosis [5]. Vorinostat (SAHA), a first-generation pan-HDAC inhibitor, received FDA approval for cutaneous T-cell lymphoma but demonstrates limited efficacy against solid tumors such as prostate and lung carcinomas [2] [5]. This limitation stems from compensatory mechanisms in cancer cells, including upregulation of DNA repair pathways and survival signaling cascades [8].

Table 1: Clinically Relevant HDAC Inhibitors

CompoundTarget HDAC ClassesApproved IndicationsSolid Tumor Efficacy
VorinostatI, II, IVCutaneous T-cell lymphomaLimited
PanobinostatI, II, IVMultiple myelomaModerate
BelinostatI, II, IVPeripheral T-cell lymphomaLow
RomidepsinIT-cell lymphomasLow

Rationale for Dual-Targeting Strategies in Cancer Therapy

Monotherapy resistance in oncology often arises from cancer cells bypassing inhibited pathways through intrinsic genomic instability and signaling redundancy [6] [8]. Dual-targeting agents address this challenge by simultaneously disrupting complementary cancer survival mechanisms:

  • Synergistic Lethality: Concurrent HDAC and DNA damage inhibition prevents compensatory DNA repair activation commonly observed with single-agent therapy [5] [8].
  • Pharmacokinetic Optimization: Single-molecule hybrids ensure coordinated biodistribution and target engagement, avoiding mismatched drug exposure profiles seen in combination therapies [6] [8].
  • Selectivity Enhancement: Targeting cancer-specific vulnerabilities (e.g., hormone-refractory pathways in prostate cancer) may widen therapeutic windows [1] [2]. Preclinical studies demonstrate dual HDAC/topoisomerase inhibitors exhibit 2-6 fold greater potency against malignant versus benign cells, suggesting reduced off-target toxicity [1] [5].

WJ35435: Structural Hybridization of Vorinostat and DACA

WJ35435 (chemical name: N-hydroxy-6-(4-carbamoylacridinyl)hexanamide) is a rationally designed hybrid molecule integrating pharmacophores from two established anticancer agents:

  • Vorinostat Component: The hydroxamic acid moiety serves as a zinc-binding group (ZBG) critical for HDAC active site chelation [1] [5].
  • DACA Component: The acridine-4-carboxamide scaffold enables DNA intercalation and topoisomerase I inhibition [2] [5].
  • Linker Optimization: A six-carbon aliphatic chain bridges these domains, providing optimal spatial flexibility for simultaneous target engagement [1] [8]. This linker length was empirically determined to maximize dual inhibitory activity while maintaining cellular permeability [1].

Table 2: Structural and Functional Components of WJ35435

Pharmacophoric ElementStructural FeatureTarget InteractionDerived From
Zinc-binding groupHydroxamic acidHDAC catalytic site Zn²⁺ chelationVorinostat
DNA-intercalating domainAcridine-4-carboxamideDNA base stacking, Topo I poisoningDACA
Linker systemHexanamide spacerOptimal distance for dual target engagementRational design

Biophysically, WJ35435 maintains key interactions of both parent drugs:

  • The hydroxamate group coordinates with zinc ions in HDAC catalytic pockets (Kd ~ nM range) [1]
  • The planar acridine system intercalates between DNA base pairs, stabilizing Topo I-DNA cleavage complexes [5]
  • Molecular weight (351.4 g/mol) and cLogP (~3.2) comply with Lipinski’s rules for drug-likeness [1]

This strategic hybridization overcomes pharmacokinetic limitations of co-administered Vorinostat and DACA, while enabling synergistic anticancer activity through epigenetic and genotoxic mechanisms [2] [5].

Properties

CAS Number

1620054-84-3

Product Name

WJ35435

IUPAC Name

Acridine-4-carboxylic acid (5-hydroxycarbamoyl-pentyl)-amide

Molecular Formula

C20H21N3O3

Molecular Weight

351.4

InChI

InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24)

InChI Key

IQSOIKNMFKWXSR-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=CC3=CC=CC=C3N=C12)NCCCCCC(NO)=O

Solubility

Soluble in DMSO

Synonyms

WJ35435; WJ-35435; WJ 35435;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.